Cas no 936694-19-8 (tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate)

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate structure
936694-19-8 structure
Product Name:tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
CAS 번호:936694-19-8
MF:C22H35BN2O4
메가와트:402.335306406021
MDL:MFCD16294502
CID:1024917
PubChem ID:53216820
Update Time:2024-10-26

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
    • 4-(4-Boc-1-piperazinylmethyl)benzeneboronic acid pinacol ester
    • 4-((4-BOC-PIPERAZINE)METHYL) PHENYLBORONIC ACID PINACOL ESTER
    • tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
    • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine-1-carboxylate
    • tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
    • MDL: MFCD16294502
    • 인치: 1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
    • InChIKey: AAEYFMAHSYKHGD-UHFFFAOYSA-N
    • 미소: O=C(N1CCN(CC2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 402.26900
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 29
  • 회전 가능한 화학 키 수량: 6

실험적 성질

  • 밀도: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 125-130 °C
  • PSA: 51.24000
  • LogP: 2.91430

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 보안 정보

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A456132-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
250mg
$12.0 2025-04-15
Ambeed
A456132-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
$25.0 2025-04-15
Ambeed
A456132-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
$62.0 2025-04-15
Ambeed
A456132-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
$106.0 2025-04-15
Ambeed
A456132-25g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
25g
$217.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ733-200mg
tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
936694-19-8 95+%
200mg
113.0CNY 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
250mg
¥31.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
1g
¥66.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-5g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
5g
¥292.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD230040-10g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
936694-19-8 95%
10g
¥573.0 2024-04-17

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  rt → reflux; 4 h, reflux; reflux → rt
참조
Thienopyridine and thienopyrimidine derivatives and their preparation, pharmaceutical compositions, and use as inhibitors of VEGF receptor and HGF receptor signaling for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  16 h, rt
참조
Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  4 h, rt
참조
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2
Yu, Jiang; Luo, Lingling; Hu, Tong; Cui, Yating; Sun, Xiao; et al, European Journal of Medicinal Chemistry, 2022, 227,

합성 방법 4

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
참조
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
참조
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
참조
Oxazoles and related compounds as tyrosine kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
참조
Synthesis of heterobifunctional BRAF degraders as anticancer agents
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  rt; 16 h, 90 °C
참조
Preparation of novel bifunctional compounds as MerTK degraders and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  45 min, 150 °C
1.2 Reagents: Tris(hydroxymethyl)aminomethane ,  Methyl isocyanate Solvents: Tetrahydrofuran ;  5 min, 150 °C
참조
Microwave-mediated synthesis of an arylboronate library
Spencer, John; Baltus, Christine B.; Patel, Hiren; Press, Neil J.; Callear, Samantha K.; et al, ACS Combinatorial Science, 2011, 13(1), 24-31

합성 방법 10

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ;  3 h, 80 °C; cooled
참조
Microwave-mediated reduction of heterocycle- and fluorine-containing nitroaromatics with Mo(CO)6 and DBU
Spencer, John; Rathnam, Rajendra P.; Patel, Hiren; Anjum, Nazira, Tetrahedron, 2008, 64(44), 10195-10200

합성 방법 11

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

합성 방법 12

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 90 °C
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 80 °C
참조
Preparation of triazolopyridine compounds as antitumor agents
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  3 h, rt
참조
Indazole compound or salt thereof, and pharmaceutical composition
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
참조
Oxazoles and related compounds as FLT3 kinase inhibitors and their preparation and use in the treatment of autoimmune disease
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, India, , ,

합성 방법 18

반응 조건
참조
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Raw materials

tert-butyl 4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate Preparation Products

추천 공급업체
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing jingzhu bio-technology Co., Ltd.